

# Technical Guide: Physical Properties of (1R,2R)-N-Boc-1,2-cyclohexanediamine

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## Compound of Interest

Compound Name: (1R,2R)-N-Boc-1,2-cyclohexanediamine

Cat. No.: B137088

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## Introduction

**(1R,2R)-N-Boc-1,2-cyclohexanediamine** is a chiral diamine derivative widely utilized as a versatile building block in asymmetric synthesis. The presence of the tert-butoxycarbonyl (Boc) protecting group on one of the amino functionalities allows for selective transformations at the unprotected amine, making it a crucial intermediate in the synthesis of chiral ligands, catalysts, and pharmaceutically active compounds. This technical guide provides a comprehensive overview of the core physical properties of **(1R,2R)-N-Boc-1,2-cyclohexanediamine**, complete with experimental protocols and detailed characterization data to support its application in research and development.

## Physicochemical Properties

The physical and chemical properties of **(1R,2R)-N-Boc-1,2-cyclohexanediamine** are summarized in the tables below. These properties are essential for its handling, storage, and application in various chemical reactions.

Table 1: General Properties

Property	Value	Reference
Chemical Formula	C <sub>11</sub> H <sub>22</sub> N <sub>2</sub> O <sub>2</sub>	[1]
Molecular Weight	214.30 g/mol	[1]
Appearance	White to off-white crystalline powder/solid	[2]
CAS Number	146504-07-6	

Table 2: Physical Properties

Property	Value	Reference
Melting Point	105-107 °C	
Boiling Point	Not available	
Optical Rotation [ $\alpha$ ] <sup>20</sup> D	-44° (c=0.3, MeOH)	
Solubility	DMSO: 50 mg/mL (233.32 mM)	[3][4]
Soluble in Methanol		
Soluble in Chloroform		

## Spectral Data

Detailed spectral analysis is crucial for the identification and purity assessment of **(1R,2R)-N-Boc-1,2-cyclohexanediamine**.

Table 3: <sup>1</sup>H NMR Spectral Data (400 MHz, CDCl<sub>3</sub>)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Reference
4.49	br s	1H	NH	
3.13	br d, J = 6.2 Hz	1H	CH-NHBoc	
2.33	ddd, J = 10.4, 3.8, 3.8 Hz	1H	CH-NH <sub>2</sub>	
1.98	m	2H	Cyclohexyl CH <sub>2</sub>	
1.70	m	2H	Cyclohexyl CH <sub>2</sub>	
1.45	s	9H	C(CH <sub>3</sub> ) <sub>3</sub>	
1.28	m	2H	Cyclohexyl CH <sub>2</sub>	
1.12	m	2H	Cyclohexyl CH <sub>2</sub>	

Table 4: <sup>13</sup>C NMR Spectral Data (100 MHz, CDCl<sub>3</sub>)

Chemical Shift (δ) ppm	Assignment	Reference
156.1	C=O (Boc)	
79.4	C(CH <sub>3</sub> ) <sub>3</sub>	
57.6	CH-NHBoc	
55.7	CH-NH <sub>2</sub>	
35.2	Cyclohexyl CH <sub>2</sub>	
32.9	Cyclohexyl CH <sub>2</sub>	
28.4	C(CH <sub>3</sub> ) <sub>3</sub>	
25.2	Cyclohexyl CH <sub>2</sub>	
25.1	Cyclohexyl CH <sub>2</sub>	

Table 5: IR Spectral Data

Wavenumber (cm <sup>-1</sup> )	Assignment	Reference
3351	N-H stretch	
2909, 2888	C-H stretch	
1882	C=O stretch (Boc)	
1518	N-H bend	
1239, 1166	C-N stretch	

## Experimental Protocols

### Synthesis of (1R,2R)-N-Boc-1,2-cyclohexanediamine

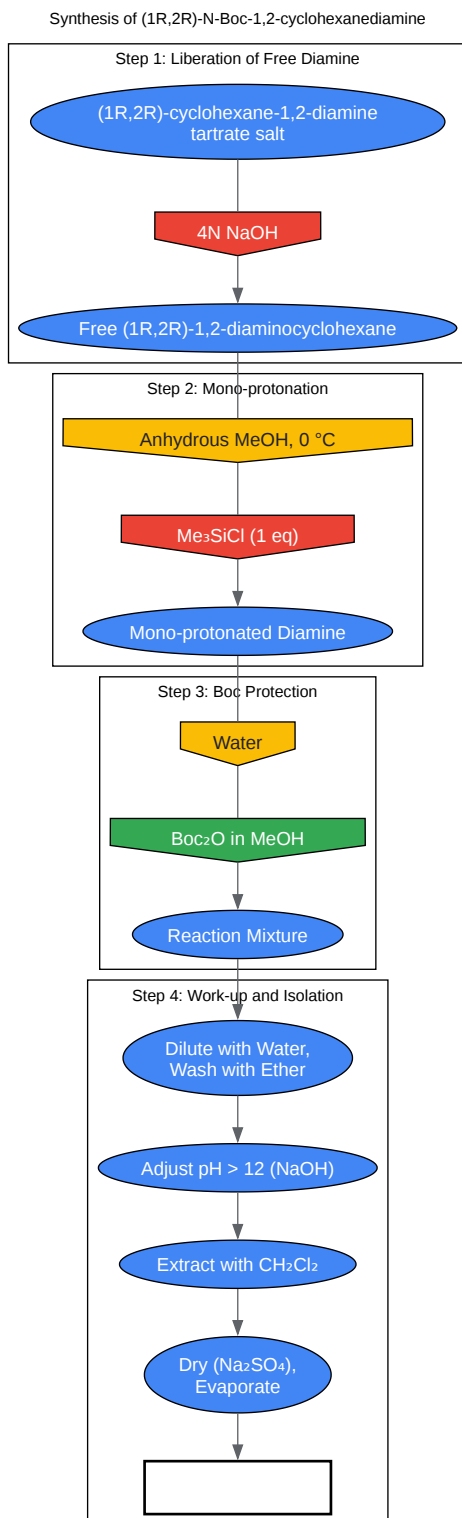
A common method for the selective mono-Boc protection of (1R,2R)-1,2-diaminocyclohexane involves the in-situ generation of one equivalent of HCl to protonate one of the amino groups, rendering it non-nucleophilic, followed by the reaction of the free amino group with di-tert-butyl dicarbonate (Boc<sub>2</sub>O).

Materials:

- (1R,2R)-cyclohexane-1,2-diamine tartrate salt
- 4N Sodium hydroxide (NaOH)
- Anhydrous methanol (MeOH)
- Chlorotrimethylsilane (Me<sub>3</sub>SiCl)
- Di-tert-butyl dicarbonate (Boc<sub>2</sub>O)
- Deionized water
- Ethyl ether
- Dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>)
- Anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)

## Procedure:

- (1R,2R)-cyclohexane-1,2-diamine tartrate salt is treated with 4N NaOH to obtain the free diamine.
- The free diamine is dissolved in anhydrous methanol and cooled to 0 °C.
- One equivalent of chlorotrimethylsilane ( $\text{Me}_3\text{SiCl}$ ) is added dropwise to the cooled solution.
- The reaction mixture is allowed to warm to room temperature.
- 1 mL of water is added, followed by the addition of one equivalent of di-tert-butyl dicarbonate ( $\text{Boc}_2\text{O}$ ) dissolved in methanol.
- The mixture is stirred at room temperature for 1 hour.
- The reaction mixture is diluted with water and washed with ethyl ether.
- The pH of the aqueous layer is adjusted to >12 with 2N NaOH.
- The product is extracted with dichloromethane.
- The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the pure mono-Boc protected product.



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Caption: Synthetic workflow for the preparation of **(1R,2R)-N-Boc-1,2-cyclohexanediamine**.

## Measurement of Optical Rotation

The optical rotation of a chiral compound is determined using a polarimeter. The following is a general protocol.

Materials and Equipment:

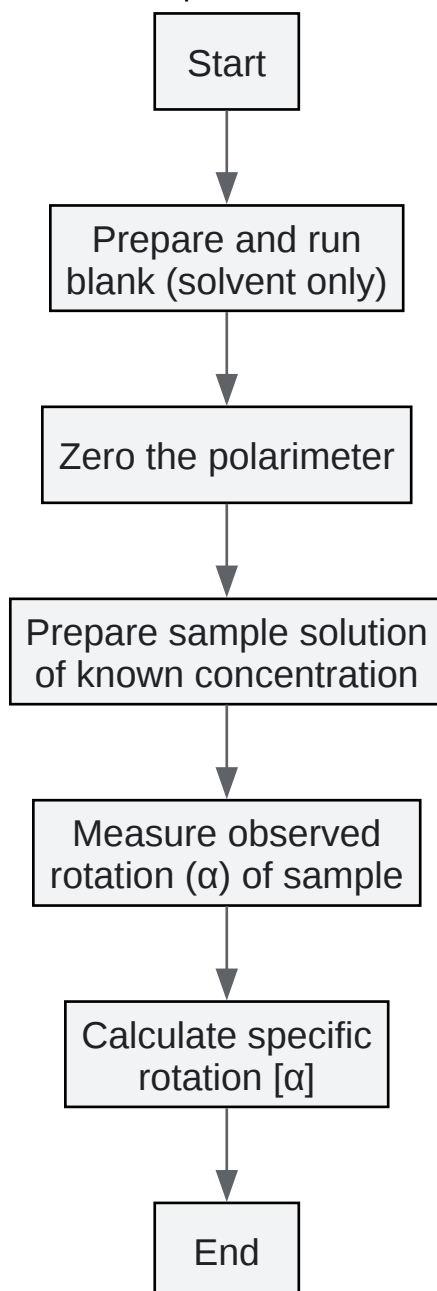
- Polarimeter
- Polarimeter cell (e.g., 100 mm path length)
- Volumetric flask
- Analytical balance
- **(1R,2R)-N-Boc-1,2-cyclohexanediamine**
- Appropriate solvent (e.g., Methanol)

Procedure:

- Prepare a blank: Fill the polarimeter cell with the pure solvent that will be used to dissolve the sample. Place the cell in the polarimeter and zero the instrument.
- Prepare the sample solution: Accurately weigh a known mass of **(1R,2R)-N-Boc-1,2-cyclohexanediamine** and dissolve it in a precise volume of the chosen solvent in a volumetric flask. The concentration should be recorded in g/mL.
- Measure the optical rotation: Rinse the polarimeter cell with a small amount of the sample solution and then fill the cell with the solution, ensuring no air bubbles are present. Place the cell in the polarimeter and record the observed rotation ( $\alpha$ ).
- Calculate the specific rotation: The specific rotation  $[\alpha]$  is calculated using the following formula:  $[\alpha]_{T\lambda} = \alpha / (l \times c)$  where:
  - T is the temperature in degrees Celsius.
  - $\lambda$  is the wavelength of the light source (commonly the sodium D-line, 589 nm).

- $\alpha$  is the observed rotation in degrees.
- $l$  is the path length of the polarimeter cell in decimeters (dm).
- $c$  is the concentration of the sample in g/mL.

## General Protocol for Optical Rotation Measurement





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## References

- 1. (1R,2R)-trans-N-Boc-1,2-cyclohexanediamine | C<sub>11</sub>H<sub>22</sub>N<sub>2</sub>O<sub>2</sub> | CID 1514390 - PubChem [pubchem.ncbi.nlm.nih.gov]
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